JMJD7-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

JMJD7-IN-1 is a potent inhibitor of the Jumonji domain-containing protein 7 (JMJD7). This compound has shown significant inhibitory activity against cells expressing high levels of JMJD7, making it a valuable tool in scientific research, particularly in the fields of epigenetics and cancer biology .

Vorbereitungsmethoden

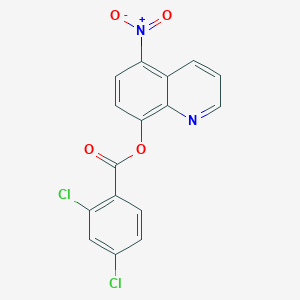

Synthetic Routes and Reaction Conditions: The synthesis of JMJD7-IN-1 involves several steps, starting with the preparation of the core structure, which is a benzoic acid derivative. The key steps include:

Nitration: Introduction of a nitro group to the aromatic ring.

Chlorination: Addition of chlorine atoms to specific positions on the aromatic ring.

Esterification: Formation of an ester linkage with 8-quinolinol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, followed by purification processes such as recrystallization and chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: JMJD7-IN-1 unterliegt hauptsächlich:

Hydroxylierung: Katalysiert durch 2-Oxoglutarat und Fe(II)-abhängige Oxygenasen.

Demethylierung: Umfasst die Entfernung von Methylgruppen von Lysinresten an Histonproteinen.

Häufige Reagenzien und Bedingungen:

Hydroxylierung: Benötigt 2-Oxoglutarat, Fe(II) und molekularen Sauerstoff.

Demethylierung: Umfasst Kofaktoren wie 2-Oxoglutarat und Fe(II).

Hauptprodukte:

Hydroxylierung: Hydroxylierte Lysinreste.

Demethylierung: Demethylierte Histonproteine.

Wissenschaftliche Forschungsanwendungen

JMJD7-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Epigenetik: Wird verwendet, um die Rolle von JMJD7 bei der Histonmodifikation und der Genexpressionsregulation zu untersuchen.

Krebsbiologie: Wird hinsichtlich seines Potenzials untersucht, das Wachstum von Krebszellen durch das gezielte Ansprechen auf JMJD7 zu hemmen, das in bestimmten Krebsarten häufig überexprimiert wird.

Arzneimittelentwicklung: Dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf JMJD7 abzielen

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die enzymatische Aktivität von JMJD7 hemmt. JMJD7 ist eine Lysylhydroxylase, die entwicklungsgesteuerte GTP-bindende Proteine modifiziert und eine Histonendopeptidase-Aktivität aufweist. Durch die Hemmung von JMJD7 verhindert this compound die Hydroxylierung und Demethylierung von Histonproteinen, was zu Veränderungen der Genexpression und Zellfunktionen führt .

Ähnliche Verbindungen:

JMJD5-IN-1: Ein weiterer Inhibitor, der auf das Jumonji-Domänen-enthaltenden Protein 5 abzielt.

JMJD6-IN-1: Hemmt das Jumonji-Domänen-enthaltenden Protein 6.

Eindeutigkeit von this compound: this compound ist aufgrund seiner spezifischen Hemmung von JMJD7 einzigartig, das im Vergleich zu anderen Jumonji-Domänen-enthaltenden Proteinen unterschiedliche Rollen bei der Histonmodifikation und Genregulation spielt. Diese Spezifität macht this compound zu einem wertvollen Werkzeug für die Untersuchung der einzigartigen Funktionen von JMJD7 in verschiedenen biologischen Prozessen .

Wirkmechanismus

JMJD7-IN-1 exerts its effects by inhibiting the enzymatic activity of JMJD7. JMJD7 is a lysyl hydroxylase that modifies developmentally regulated GTP-binding proteins and has histone endopeptidase activity. By inhibiting JMJD7, this compound prevents the hydroxylation and demethylation of histone proteins, leading to alterations in gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

JMJD5-IN-1: Another inhibitor targeting the Jumonji domain-containing protein 5.

JMJD6-IN-1: Inhibits the Jumonji domain-containing protein 6.

Uniqueness of JMJD7-IN-1: this compound is unique due to its specific inhibition of JMJD7, which has distinct roles in histone modification and gene regulation compared to other Jumonji domain-containing proteins. This specificity makes this compound a valuable tool for studying the unique functions of JMJD7 in various biological processes .

Eigenschaften

IUPAC Name |

(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPUGYXWOBGQLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2497730.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine](/img/structure/B2497735.png)

![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B2497741.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2497743.png)